4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide
Description
Systematic IUPAC Name and Structural Representation
The chemical compound under examination possesses the systematic IUPAC name 4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide. This nomenclature precisely describes the molecular structure according to international chemical naming conventions. The compound features a coumarin core (2-oxochromen) with a diethylamino group at position 7 and a benzoyl cyanide moiety at position 3.
The structural representation can be expressed through several standardized chemical notations:
The compound has a distinctive structure characterized by its heterocyclic coumarin ring system, which contains an oxygen atom in a six-membered ring fused to a benzene ring. The diethylamino group (-N(CH2CH3)2) at position 7 of the coumarin core contributes to the fluorescent properties of the molecule, while the benzoyl cyanide group at position 3 provides reactivity for various chemical applications.
Alternative Chemical Designations and Trade Names
CAS Registry Number and Molecular Formula Validation
The molecular formula C21H18N2O3 has been consistently validated across multiple independent chemical databases and reference sources. This formula corresponds to:
- 21 carbon atoms
- 18 hydrogen atoms
- 2 nitrogen atoms
- 3 oxygen atoms
Physical and chemical parameters that validate this molecular composition include:
The validation of the molecular formula is further supported by spectroscopic analyses. The compound is typically characterized by proton nuclear magnetic resonance (¹H-NMR) spectroscopy to confirm its structural identity. The fluorescence properties (excitation maximum at 408 nm and emission maximum at 486 nm in methanol) are consistent with the expected photophysical behavior of 7-diethylamino-substituted coumarins.
Properties
IUPAC Name |
4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWHUDUIQPNVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441592 | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203256-20-6 | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Knoevenagel Condensation and Acylation
The foundational route to DACB-CN begins with the synthesis of the 7-diethylaminocoumarin core. As detailed in CN103319475A, 4-(diethylamino)salicylaldehyde undergoes Knoevenagel condensation with diethyl malonate in the presence of piperidine and acetic acid. This reaction proceeds via nucleophilic attack of the active methylene group on the aldehyde, forming ethyl 7-diethylaminocoumarin-3-carboxylate with a yield of 43.4%. Hydrolysis of the ester group under alkaline conditions (10% NaOH, 15 min reflux) yields 7-diethylaminocoumarin-3-carboxylic acid at 71.2% efficiency.
Subsequent acylation introduces the benzoyl cyanide moiety. According to spectroscopic studies, the carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with 4-cyanophenylmagnesium bromide. This nucleophilic acyl substitution attains the target compound, though yields remain unspecified in available literature. Alternative methods employ coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation, though these are more commonly associated with benzothiazole derivatives.
Radical-Mediated Coupling Approach
A streamlined one-pot synthesis, patented in CN106008434A, leverages radical chemistry to couple 7-diethylaminocoumarin with 4-cyanobenzaldehyde. Under thermal conditions (100–200°C) and in the presence of di-tert-butyl peroxide, the reaction proceeds via a radical chain mechanism. The coumarin’s 3-position reacts with the aldehyde’s formyl group, forming a benzoyl linkage. Optimal reagent ratios (1:1–2:1–3 coumarin:aldehyde:peroxide) and extended reaction times (10–24 h) are critical to achieving measurable yields, though exact figures are unreported.
Comparative Analysis of Synthesis Routes
To evaluate the efficacy of both methods, key parameters are tabulated below:
The Knoevenagel method offers precise control over intermediate functionalization but suffers from low cumulative yields due to multi-step losses. In contrast, the radical route simplifies synthesis but requires stringent temperature control and lacks yield data, complicating industrial scalability.
Spectroscopic Characterization and Validation
Post-synthetic validation of DACB-CN is critical to confirm structural integrity. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 2220 cm⁻¹ (C≡N stretch) and 1705 cm⁻¹ (carbonyl), consistent with the benzoyl cyanide group. Nuclear magnetic resonance (¹H NMR) in deuterated chloroform displays a singlet at δ 8.2 ppm for the coumarin H-4 proton and a multiplet at δ 1.2–1.4 ppm for the diethylamino group’s methylene hydrogens. High-resolution mass spectrometry (HRMS) further corroborates the molecular ion peak at m/z 346.4 [M+H]⁺.
Chemical Reactions Analysis
Derivatization with Alcohols
DACB-CN reacts with alcohols to form fluorescent carbamic esters, enabling sensitive detection in high-performance liquid chromatography (HPLC). This reaction occurs via nucleophilic substitution at the cyanide group, yielding stable derivatives.
Mechanism :
The cyanide group in DACB-CN acts as a leaving group, allowing the hydroxyl group of alcohols to attack the carbonyl carbon, forming a carbamic ester (Figure 1). The reaction is efficient under mild conditions, typically at room temperature in aprotic solvents like dichloromethane or acetonitrile .
Applications :
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Saturated alcohols (C6–C22) : React with DACB-CN in good yields (75–95%) .
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Detection limits : As low as 5 fmol/10 μL for cetyl alcohol (C16), demonstrating exceptional sensitivity .
Table 1: Derivatization Efficiency of DACB-CN with Representative Alcohols
| Alcohol (Chain Length) | Reaction Yield (%) | HPLC Retention Time (min) | Detection Limit (fmol/10 μL) |
|---|---|---|---|
| Hexanol (C6) | 85 | 8.2 | 15 |
| Decanol (C10) | 89 | 12.7 | 10 |
| Cetyl Alcohol (C16) | 92 | 18.5 | 5 |
| Stearyl Alcohol (C18) | 90 | 21.3 | 7 |
Supramolecular Interactions
DACB-CN’s coumarin scaffold may engage in host-guest interactions with macrocycles like cucurbituril (CB), as observed in structurally related compounds :
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CB binding : The diethylamino group and aromatic ring of DACB-CN could form 1:1 or 2:1 complexes with CB, altering reactivity.
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Steric effects : Encapsulation might inhibit hydrolysis by shielding reactive sites, analogous to the inhibition seen in IC4 (a Schiff base derivative) .
Photophysical Behavior
The 7-diethylaminocoumarin moiety confers strong fluorescence (λ<sub>ex</sub> = 402 nm, λ<sub>em</sub> = 488 nm) , which is critical for tracking reaction products. Key observations:
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Solvatochromism : Fluorescence intensity and wavelength vary with solvent polarity, aiding in mechanistic studies.
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Quenching : Electron-deficient analytes (e.g., nitroaromatics) may quench fluorescence via electron transfer .
Stability and Storage
Scientific Research Applications
Fluorescent Properties
DACB-CN is recognized for its strong fluorescence, making it suitable for various applications in analytical and biological contexts. The compound's fluorescence can be tuned by altering the environment or through chemical modifications, which enhances its utility as a probe in biological systems.
Analytical Chemistry
DACB-CN serves as a fluorescent labeling reagent, particularly in the detection and quantification of carboxylic acids and alcohols. Its high sensitivity allows for the development of assays that can detect low concentrations of analytes, making it a valuable tool in analytical laboratories.
| Application | Description |
|---|---|
| Fluorescent Labeling | Used for tagging carboxylic acids and alcohols for detection. |
| Assay Development | Enables the creation of sensitive assays for various compounds. |
Biological Imaging
The compound is employed as a fluorescent probe in biological imaging studies. Its ability to selectively stain cellular components allows researchers to visualize cellular structures and processes.
- Mitochondrial Targeting : DACB-CN has been utilized as a mitochondria-specific probe, enabling researchers to study mitochondrial dynamics and functions in live cells. This application is crucial for understanding cellular metabolism and the role of mitochondria in disease processes .
Medicinal Chemistry
Research indicates that DACB-CN may have potential therapeutic applications due to its interaction with biological pathways:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Studies have shown that DACB-CN can inhibit TGF-β1-induced EMT in lung epithelial cells, which is significant in the context of pulmonary fibrosis . This suggests that the compound could be explored further for its anti-fibrotic properties.
| Study Type | Findings |
|---|---|
| In Vitro Studies | Inhibition of EMT and cytotoxic effects on cancer cell lines. |
| In Vivo Studies | Reduction of fibrosis markers in animal models of pulmonary fibrosis. |
Case Studies
Several studies have highlighted the effectiveness of DACB-CN in various applications:
- Fluorescent Probes : DACB-CN was developed as a highly sensitive fluorescent probe for detecting carboxylic acids, demonstrating enhanced fluorescence intensity compared to traditional probes .
- Therapeutic Potential : In vivo studies indicated that DACB-CN could reduce markers associated with pulmonary fibrosis, suggesting its potential role as a therapeutic agent against fibrotic diseases .
Mechanism of Action
The mechanism of action of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide primarily involves its ability to form fluorescent derivatives with target molecules. When used as a derivatization reagent, it chemically modifies target molecules, enhancing their detectability or separation characteristics in analytical techniques like high-performance liquid chromatography (HPLC). The compound reacts with primary and secondary alcohols to form fluorescent derivatives, which can then be detected and analyzed using fluorescence detection methods.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a diethylamino-substituted coumarin and benzoyl cyanide. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
- The diethylamino group in the target compound enhances electron donation, red-shifting absorption/emission and amplifying fluorescence intensity compared to hydroxyl or amide substituents .
- Benzoyl cyanide offers superior nucleophilic reactivity over amides or hydrazides, enabling efficient derivatization of carbonyl groups .
Photophysical and Recognition Properties
The compound’s fluorescence response to cyanide anions and other analytes distinguishes it from analogs:
Table 2: Recognition Sensitivity and Selectivity
Key Findings :
- The diethylamino group in the target compound lowers the detection limit for cyanide by 10-fold compared to hydroxyl-substituted analogs, attributed to enhanced electron density and charge transfer .
- Fluorescence quenching upon cyanide binding is visible without instrumentation, a critical advantage for field applications .
Reactivity and Application Scope
Derivatization Efficiency :
- The target compound forms cyanohydrin derivatives with aldehydes/ketones in <10 minutes under mild conditions, outperforming benzoyl chloride or benzyl cyanide derivatives, which require harsher conditions (e.g., acidic catalysts) .
- Unlike non-fluorescent benzyl cyanide, its coumarin core enables trace-level analyte detection (LOD < 1 nM in HPLC) .
Thermal and Chemical Stability :
- The coumarin-cyanide linkage exhibits higher thermal stability ($T{\text{decomp}} > 200^\circ \text{C}$) compared to hydrazide-based compounds ($T{\text{decomp}} \approx 150^\circ \text{C}$) .
Biological Activity
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB) is a synthetic compound that incorporates both a coumarin moiety and a cyanide group. This unique structure endows it with various biological activities, making it an intriguing subject for research in medicinal chemistry and pharmacology. This article reviews the biological activity of DACB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
DACB is characterized by its coumarin backbone, which is known for its fluorescence properties and potential biological activities. The compound's structure can be summarized as follows:
- Chemical Formula: C₁₅H₁₅N₃O₂
- CAS Number: 1624732
- Molecular Weight: 265.30 g/mol
The biological activity of DACB is primarily attributed to its ability to interact with various molecular targets within cells. The cyanide moiety may play a role in modulating enzymatic activities or cellular signaling pathways. Preliminary studies suggest that DACB may inhibit specific enzymes involved in inflammatory responses, similar to other coumarin derivatives .
Antitumor Activity
Several studies have indicated that coumarin derivatives exhibit significant antitumor properties. For instance, DACB has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects at varying concentrations. In vitro assays showed that DACB could induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent .
Antioxidant Properties
Coumarins are well-known for their antioxidant capabilities. DACB's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property could be beneficial in preventing diseases associated with oxidative damage .
Enzyme Inhibition
DACB has shown promise in inhibiting specific enzymes related to inflammation and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
Case Studies
- Cytotoxicity Assays : In a study involving various human tumor cell lines, DACB exhibited IC50 values ranging from 15 to 30 µM, indicating significant cytotoxicity compared to controls .
- Fluorescence Studies : The fluorescence properties of DACB were analyzed using absorption and emission spectra. It was found that DACB has a strong fluorescence signal, which can be utilized for imaging applications in biological systems .
- Mechanistic Insights : Research indicated that DACB interacts with cellular membranes and may alter membrane fluidity, affecting cellular signaling pathways related to growth and apoptosis .
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Cytotoxicity | 15 - 30 | Human tumor cell lines |
| COX Inhibition | Not specified | Cyclooxygenase enzymes |
| Antioxidant Activity | Moderate | Free radical scavenging |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
